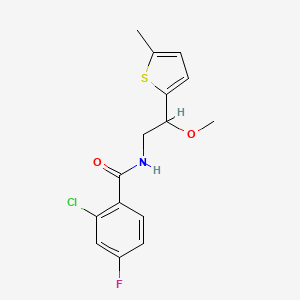
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound with a wide range of potential applications across various fields of scientific research. This compound features unique structural components, including a thiophene ring and sulfonamide group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide generally involves multi-step procedures that integrate various organic reactions:
Formation of the 3,4-Dihydroisoquinoline Segment: : Starting with aromatic amines and undergoing Pictet-Spengler cyclization, a 3,4-dihydroisoquinoline core is synthesized.
Addition of the But-2-yn-1-yl Chain: : This step can involve Sonogashira coupling, utilizing an alkyne and appropriate halides under palladium-catalyzed conditions to append the but-2-yn-1-yl chain.
Introduction of the Thiophene-2-Sulfonamide Group: : Sulfonylation of the resultant amine, typically through reaction with sulfonyl chlorides, introduces the thiophene-2-sulfonamide group.
Industrial Production Methods
Scaling these methods to industrial levels involves optimizing reaction conditions and reagents, ensuring efficient yields, and minimizing by-products. Techniques such as flow chemistry and the use of high-throughput reactors could be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the dihydroisoquinoline moiety, to form isoquinoline derivatives.
Reduction: : Reduction can yield more saturated compounds, possibly affecting the thiophene and sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or osmium tetroxide.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Various nucleophiles including alkylating agents and amines.
Major Products
The main products from these reactions depend on the conditions and reagents used but can include oxidized isoquinolines, reduced thiophenes, and various substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecular architectures.
Medicine: : Explored for use in pharmaceuticals, particularly in developing drugs that target specific proteins and enzymes.
Industry: : Used in the development of new materials with unique properties, including polymers and electronic materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene and sulfonamide groups. These moieties can bind to active sites of enzymes or receptors, inhibiting or modulating their activity. Specific pathways influenced by this compound may include enzyme inhibition and signal transduction modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
N-(4-(5,6,7,8-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
Highlighting Uniqueness
Compared to its analogs, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide stands out due to the presence of both the 3,4-dihydroisoquinoline and the but-2-yn-1-yl linkers, which may impart distinctive reactivity and binding properties, leading to unique applications in diverse research fields.
Conclusion
This compound is a chemically rich and versatile compound with significant potential across various scientific disciplines. From its synthesis and reactions to its applications and mechanisms, this compound offers a wealth of opportunities for research and industrial innovation.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,17-8-5-13-22-17)18-10-3-4-11-19-12-9-15-6-1-2-7-16(15)14-19/h1-2,5-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIEIDDMKTXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2943194.png)





![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2943203.png)
![Ethyl (7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetate](/img/structure/B2943204.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943206.png)

![5,6-dichloro-2-methyl-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2943210.png)
![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

